molecular formula C14H26N2O3 B8255128 Ethyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate

Ethyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate

Cat. No.: B8255128
M. Wt: 270.37 g/mol
InChI Key: ZQMRNSGWAXXLDO-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate is a chemical compound with a complex structure that includes a piperidine ring substituted with dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate typically involves the reaction of 2,6-dimethylpiperidine with ethyl 3-bromopropanoate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbon atom of the ethyl 3-bromopropanoate, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate involves its interaction with specific molecular targets. The piperidine ring and the amide linkage play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]butanoate
  • Ethyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]pentanoate

Uniqueness

Ethyl 3-[2-(2,6-Dimethyl-1-piperidyl)acetamido]propanoate is unique due to its specific substitution pattern on the piperidine ring and the presence of the ethyl ester group. These structural features contribute to its distinct chemical and biological properties, differentiating it from other similar compounds .

Properties

IUPAC Name

ethyl 3-[[2-(2,6-dimethylpiperidin-1-yl)acetyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-4-19-14(18)8-9-15-13(17)10-16-11(2)6-5-7-12(16)3/h11-12H,4-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQMRNSGWAXXLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=O)CN1C(CCCC1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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